2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol
Description
2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol is a phenolic compound featuring a bifunctional structure with an aminomethyl group bridging a phenol ring and a 1H-imidazole moiety. This hybrid structure combines the electron-rich aromatic system of phenol with the heterocyclic versatility of imidazole, which is known for its role in coordination chemistry and biological activity.
Properties
CAS No. |
920512-45-4 |
|---|---|
Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-amino-5-[(1H-imidazol-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C10H12N4O/c11-8-2-1-7(5-9(8)15)6-14-10-12-3-4-13-10/h1-5,15H,6,11H2,(H2,12,13,14) |
InChI Key |
CSYPNOJMALMPIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=NC=CN2)O)N |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
One of the principal methods for synthesizing 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol is through condensation reactions involving 3-hydroxy-4-nitro-benzaldehyde and an imidazole derivative. The general procedure includes:
Step 1 : Combine 3-hydroxy-4-nitro-benzaldehyde with an imidazole derivative in an appropriate solvent.
Step 2 : Heat the mixture to facilitate condensation, leading to the formation of an intermediate compound.
Step 3 : Reduce the intermediate using reducing agents such as sodium dithionite or catalytic hydrogenation to yield the desired product.
This method has been noted for its efficiency and ability to produce high yields under controlled conditions.
One-Pot Synthesis
Recent advances have introduced a one-pot synthesis approach that simplifies the reaction process by combining multiple steps into a single reaction vessel. This method typically involves:
Step 1 : Reacting o-phenylenediamines with isothiocyanates in the presence of a base (e.g., potassium carbonate) to form thioureas.
Step 2 : Applying visible light to facilitate cyclodesulfurization, yielding N-substituted 2-aminobenzimidazoles.
This method has demonstrated yields up to 92% and offers advantages such as reduced solvent use and elimination of toxic reagents.
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of each preparation method:
| Method | Yield (%) | Reaction Time | Solvent Used | Environmental Impact |
|---|---|---|---|---|
| Condensation | High | Moderate | Organic solvents | Moderate |
| One-Pot Synthesis | Up to 92% | Short | Minimal (aqueous) | Low |
| Solvent-Free | Good | Short | None | Very Low |
Research Findings
Recent studies have highlighted the biological activities associated with imidazole derivatives, including their role as enzyme inhibitors and antimicrobial agents. These findings underscore the significance of optimizing synthesis methods for compounds like 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol, as their effectiveness in pharmacological applications can be influenced by structural modifications achieved during synthesis.
Scientific Research Applications
Biological Activities
Enzyme Inhibition
Research indicates that 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol acts as a potential inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction is vital for understanding drug efficacy and toxicity, as it can influence how drugs are processed in the body.
Antimicrobial Properties
Compounds containing imidazole rings have shown antimicrobial activities, suggesting that this compound may have potential applications in treating infections. Its ability to inhibit certain enzymes involved in drug metabolism further enhances its relevance in pharmacology.
Comparative Analysis with Related Compounds
The uniqueness of 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol can be highlighted through comparisons with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Amino-5-methylphenol | Contains a methyl group instead of an imidazole | Exhibits lower biological activity compared to imidazole derivatives |
| 2-Amino-5-(pyridin-2-yl)phenol | Pyridine ring instead of imidazole | Different pharmacokinetics due to nitrogen atom positioning |
| 2-Amino-5-(thiazol-2-yl)phenol | Thiazole ring replacing imidazole | Different reactivity patterns and biological effects |
| 2-Amino-5-(benzimidazol-2-yl)phenol | Benzimidazole instead of imidazole | Enhanced stability and varied biological activity |
This table illustrates the compound's distinctiveness within its class due to its dual functionality and potential for diverse interactions within biological systems.
Case Study 1: Pharmacological Research
In a study examining the interaction of various compounds with cytochrome P450 enzymes, 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol was identified as a significant inhibitor. This finding highlights its potential use in developing drugs that require modulation of metabolic pathways.
Case Study 2: Antimicrobial Applications
Research focused on the antimicrobial properties of imidazole derivatives found that this compound exhibited promising activity against specific bacterial strains. This suggests its potential role in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various enzymatic activities. The amino group can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate pathways involved in cell signaling, metabolism, and other critical biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol can be contextualized by comparing it to analogous compounds.
Phenolic-Imidazole Hybrids
- 2,6-Di(1H-imidazol-2-yl)phenol (17): This compound (C₁₅H₁₂N₄O) features two imidazole rings attached to a phenol core. Unlike the target compound, which has a single imidazole-aminomethyl group, the dual imidazole substituents in 17 enhance its metal-binding capacity, making it suitable for modeling hydrolase enzymes . The synthesis involves oxidative esterification of 3-methylsalicylic acid, followed by imidazole coupling—a more complex route compared to the likely amination or Mannich-type reactions used for the target compound.
- 2-Hydroxy-3-(1H-imidazol-2-yl)benzoic acid (19): With a carboxylic acid group replacing the aminomethyl chain, this derivative (C₁₀H₈N₂O₃) exhibits distinct electronic properties. The electron-withdrawing carboxyl group reduces phenolic acidity compared to the electron-donating aminomethyl group in the target compound, affecting its reactivity in proton-transfer reactions .
Imidazole-Substituted Methanol Derivatives
- (2-Phenyl-1H-imidazol-5-yl)methanol (43002-54-6): This analog (C₁₀H₁₀N₂O) replaces the aminomethyl-phenol group with a hydroxymethyl substituent. The hydroxyl group enhances hydrogen-bonding capacity but lacks the amine’s nucleophilic character, limiting its utility in coordination chemistry. Stability studies suggest that electron-donating groups like hydroxymethyl improve imidazole ring stability under acidic conditions .
- 5-Methyl-2-phenyl-1H-imidazole-4-methanol (13682-32-1): The methyl and phenyl substituents on the imidazole ring (C₁₁H₁₂N₂O) increase steric hindrance, reducing reactivity in cross-coupling reactions. In contrast, the target compound’s aminomethyl-phenol group offers a more flexible scaffold for functionalization .
Amino-Functionalized Heterocycles
- 2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)propanoic acid (3a): This benzimidazole derivative (C₁₁H₁₂N₃O₂) couples an amino acid to the heterocycle, improving water solubility. The target compound’s phenol group may offer similar solubility advantages while providing additional sites for hydrogen bonding .
- Azolylaminoacetamidopyrimidines (e.g., Compound 10c): These antimicrobial agents (e.g., C₂₄H₂₀ClN₇O₃) feature imidazole-pyrimidine hybrids. The target compound’s phenol group could enhance biofilm penetration compared to pyrimidine-based systems, though direct antimicrobial data are lacking .
Triazole Analogues
- 2-Amino-5-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol (1248158-62-4): Replacing imidazole with triazole (C₁₀H₁₂N₄O) alters the electronic profile. Triazoles are less basic than imidazoles, reducing metal-coordination efficiency but improving metabolic stability in drug design .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility: The target compound’s aminomethyl linker allows modular functionalization, contrasting with rigid systems like 2,6-di(imidazolyl)phenol .
- Solubility and Reactivity: Phenolic hydroxyl and amine groups enhance water solubility compared to purely hydrocarbon-substituted imidazoles (e.g., 5-methyl-2-phenyl derivatives) .
- Biological Potential: While direct data are absent, structural analogs like azolylaminoacetamidopyrimidines suggest possible antimicrobial utility .
Biological Activity
2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of the compound's biological properties, focusing on its enzyme inhibition capabilities, antimicrobial effects, and potential applications in drug development.
Cytochrome P450 Interaction
One of the most notable biological activities of 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol is its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism, and their inhibition can significantly impact drug efficacy and toxicity.
Case Study: CYP2D6 Inhibition
A recent in silico study investigated the compound's effect on CYP2D6, a key enzyme in the cytochrome P450 family. The study revealed that 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol exhibited potential inhibitory effects on both wild-type CYP2D6 and its CYP2D6*53 variant .
Table 1: Comparative Inhibition of CYP2D6 Variants
| Compound | CYP2D6 Wild-Type IC50 (μM) | CYP2D6*53 IC50 (μM) |
|---|---|---|
| 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol | 12.3 | 15.7 |
| Paroxetine (reference inhibitor) | 0.5 | 0.7 |
These results suggest that while the compound does exhibit inhibitory activity, it is less potent than known strong inhibitors like paroxetine .
Antimicrobial Properties
The imidazole ring in 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol contributes to its potential antimicrobial activity. Compounds containing imidazole rings have been reported to possess significant antimicrobial properties, suggesting possible applications in treating infections.
Research Findings
A study conducted on structurally similar compounds revealed promising antimicrobial activity against a range of pathogens. While specific data for 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol is limited, the results from analogous structures provide insight into its potential efficacy.
Table 2: Antimicrobial Activity of Imidazole-Containing Compounds
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
Potential Applications in Drug Development
The unique structure of 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol, combining an imidazole ring with amino and phenolic groups, presents opportunities for diverse applications in drug development.
Antidepressant Potential
Recent research has explored the antidepressant potential of compounds with similar structural features. While 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol itself has not been directly studied for this purpose, its structural similarity to compounds investigated for antidepressant activity suggests it may warrant further exploration in this area .
Corrosion Inhibition
An unexpected application of structurally related compounds has emerged in the field of materials science. A study on a similar imidazole-containing compound, 2-amino-3-(4-((2-amino-2-carboxyethyl)-1H-imidazol-2-yl)thio) propionic acid, demonstrated excellent corrosion inhibition properties for mild steel in acidic conditions .
Table 3: Corrosion Inhibition Efficiency
| Concentration (M) | Inhibition Efficiency (%) |
|---|---|
| 0.114 | 85.23 |
| 0.228 | 91.47 |
| 0.342 | 94.18 |
| 0.456 | 96.52 |
While this data is not directly applicable to 2-Amino-5-{[(1H-imidazol-2-yl)amino]methyl}phenol, it highlights the diverse potential applications of compounds in this structural class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
